(S)-3-tert-Butyl-2,5-piperazinedione

Catalog No.
S755224
CAS No.
65050-07-9
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-tert-Butyl-2,5-piperazinedione

CAS Number

65050-07-9

Product Name

(S)-3-tert-Butyl-2,5-piperazinedione

IUPAC Name

(3S)-3-tert-butylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

OWQNUQNZSDAFHT-ZCFIWIBFSA-N

SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)NCC(=O)N1

(S)-3-tert-Butyl-2,5-piperazinedione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of approximately 170.21 g/mol. It is classified as a piperazine derivative, specifically a piperazinedione, which features a piperazine ring substituted with a tert-butyl group at the 3-position and carbonyl groups at the 2 and 5 positions. This compound is known for its unique structural characteristics, which contribute to its biological activity and potential applications in various fields.

There is no documented information on the mechanism of action of (S)-3-tert-Butyl-2,5-piperazinedione in scientific literature [, , ].

  • Cysteine Alkylation: (S)-3-tert-Butyl-2,5-piperazinedione is known to react with cysteine residues in proteins. Cysteine is an amino acid containing a thiol group (SH) that can be modified by this compound. This alkylation reaction can be used to:
    • Improve protein stability and solubility during downstream processing steps in proteomic workflows [Source: A study published in the Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences found that (S)-3-tert-Butyl-2,5-piperazinedione can be used for efficient cysteine alkylation in proteomic analysis. ""]
    • Introduce a functional group onto the cysteine residue for further modifications or labeling experiments in proteomic studies [Source: Research on the application of (S)-3-tert-Butyl-2,5-piperazinedione in a scientific article highlights its utility for cysteine alkylation prior to further downstream proteomic analysis. ""]
Typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonyl groups in the compound can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: The presence of the piperazine ring allows for cyclization reactions with other electrophiles, potentially forming more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the carbonyl groups can be hydrolyzed to yield corresponding carboxylic acids.

These reactions are fundamental in synthetic organic chemistry for creating derivatives with varied properties.

Research indicates that (S)-3-tert-Butyl-2,5-piperazinedione exhibits notable biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest activity against certain bacterial strains.
  • Antitumor Properties: Some derivatives of piperazinediones have shown promise in inhibiting tumor growth in vitro.
  • Neuroactive Compounds: Given its structural similarity to other neuroactive substances, it may interact with neurotransmitter systems.

Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of (S)-3-tert-Butyl-2,5-piperazinedione typically involves several steps:

  • Formation of Piperazine Ring: A precursor amine reacts with a suitable carbonyl compound to form the piperazine structure.
  • Introduction of tert-butyl Group: tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides.
  • Formation of Carbonyl Groups: The final step involves oxidation or other reactions to introduce carbonyl functionalities at the 2 and 5 positions.

Various synthetic routes have been documented in literature, emphasizing the versatility of piperazine chemistry .

(S)-3-tert-Butyl-2,5-piperazinedione has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic compounds.
  • Biotechnology: Investigated for use in proteomics research due to its unique structural features .

Interaction studies involving (S)-3-tert-Butyl-2,5-piperazinedione focus on its binding affinities and effects on biological targets:

  • Receptor Binding Studies: Research has shown interactions with various receptors, suggesting potential neuropharmacological effects.
  • Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes linked to disease pathways, offering insights into its therapeutic applications.

These studies are critical for understanding how this compound may be utilized in medicinal chemistry.

Several compounds share structural similarities with (S)-3-tert-Butyl-2,5-piperazinedione. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
1-MethylpiperazinePiperazine ring with methyl substitutionOften used as a solvent and intermediate
2,5-DiketopiperazineDiketopiperazine structureExhibits different biological activities
N-Boc-piperazinePiperazine ring with Boc protectionCommonly used in peptide synthesis
1-(4-Fluorophenyl)piperazineFluorinated phenyl group on piperazinePotential pharmacological applications

(S)-3-tert-Butyl-2,5-piperazinedione is unique due to its specific tert-butyl substitution and the arrangement of carbonyl groups, which influence its biological activity and chemical reactivity compared to these similar compounds .

(S)-3-tert-Butyl-2,5-piperazinedione possesses a well-defined molecular structure with the empirical formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as (3S)-3-tert-butylpiperazine-2,5-dione, which precisely describes both the stereochemical configuration and substitution pattern. The Chemical Abstracts Service registry number 65050-07-9 provides unambiguous identification for this specific stereoisomer.

The structural identification relies on several key molecular descriptors that define the compound's three-dimensional architecture. The Simplified Molecular Input Line Entry System representation CC(C)(C)[C@@H]1NC(=O)CNC1=O clearly delineates the stereochemistry at the 3-position carbon and the connectivity pattern within the heterocyclic framework. The International Chemical Identifier string 1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 provides comprehensive structural information including stereochemical specifications.

Spectroscopic characterization reveals distinctive features that confirm the molecular structure and stereochemical assignment. The optical activity measurement [α]₂₀/D +78±1°, c = 1% in acetic acid, demonstrates the compound's inherent chirality and provides a reliable method for enantiomeric verification. This substantial positive rotation reflects the (S)-configuration at the stereogenic center, distinguishing it from potential enantiomeric or diastereomeric compounds.

PropertyValueReference
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
Chemical Abstracts Service Number65050-07-9
Optical Rotation[α]₂₀/D +78±1°
Melting Point RangeStorage at 2-8°C recommended
Purity Specification≥99.0% by elemental analysis

The compound's structural framework belongs to the broader category of 2,5-diketopiperazines, which represent the simplest class of cyclic dipeptides in natural and synthetic chemistry. These heterocyclic structures feature two amide linkages positioned at the 2 and 5 positions of a six-membered ring containing two nitrogen atoms. The specific substitution pattern in (S)-3-tert-Butyl-2,5-piperazinedione, with the bulky tert-butyl group at the 3-position, imparts unique conformational properties and synthetic utility that distinguish it from other members of this chemical family.

Historical Context in Heterocyclic Chemistry Research

The historical development of 2,5-diketopiperazine chemistry traces back to fundamental discoveries in peptide and heterocyclic chemistry during the early 20th century. The parent compound 2,5-diketopiperazine achieved historical significance as the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938, establishing a foundational understanding of amide bond geometry and hydrogen bonding patterns in cyclic systems. This crystallographic milestone provided crucial insights into the three-dimensional structure of peptide bonds and influenced subsequent developments in protein chemistry and synthetic peptide design.

The systematic exploration of substituted 2,5-diketopiperazines emerged from the recognition of their widespread occurrence in natural products and their potential as synthetic intermediates. Research conducted throughout the mid-20th century revealed that these compounds are ubiquitous in nature, frequently appearing in fermentation broths, yeast cultures, and as degradation products of polypeptides in processed foods and beverages. The identification of 2,5-diketopiperazines in cometary materials further underscored their fundamental importance in prebiotic chemistry and the origin of organic molecules in the universe.

The development of asymmetric synthesis methodologies in the latter half of the 20th century brought particular attention to chiral 2,5-diketopiperazines as potential starting materials for stereoselective transformations. The pioneering work on bis-lactim ether chemistry established the theoretical foundation for utilizing these compounds as chiral auxiliaries and synthetic building blocks. The Schöllkopf bis-lactim ether method, developed during this period, demonstrated the exceptional utility of appropriately substituted 2,5-diketopiperazines in achieving high levels of stereochemical control in amino acid synthesis.

Research in heterocyclic chemistry has consistently emphasized the unique reactivity patterns exhibited by 2,5-diketopiperazines compared to other nitrogen-containing heterocycles. The comprehensive review of pyrazine chemistry and related compounds documented the diverse synthetic approaches to these heterocyclic systems, including cyclization of amino acid derivatives and condensation reactions of appropriate precursors. These investigations established the fundamental principles governing the formation and transformation of 2,5-diketopiperazine rings, providing the theoretical framework for subsequent synthetic applications.

The historical context of (S)-3-tert-Butyl-2,5-piperazinedione specifically relates to the development of L-tert-leucine chemistry and its derivatives. L-tert-leucine, identified as a crucial precursor in the synthesis of this compound, has been extensively studied for its unique structural properties and synthetic applications. The branched alkyl chain structure of tert-leucine imparts distinctive steric and electronic properties to its derivatives, making them particularly valuable in asymmetric synthesis applications where high levels of stereochemical control are required.

Significance in Contemporary Organic Synthesis

The contemporary significance of (S)-3-tert-Butyl-2,5-piperazinedione in organic synthesis stems from its exceptional performance as a chiral building block and its central role in the Schöllkopf bis-lactim ether methodology. This compound serves as a derivative of L-tert-leucine used in the bis-lactim ether method for the preparation of amino acids with very high enantioselectivity. The method has become a cornerstone technique in asymmetric synthesis, enabling the production of unnatural amino acids with precise stereochemical control that would be difficult to achieve through alternative approaches.

Modern synthetic applications demonstrate the compound's versatility across multiple domains of organic chemistry. In pharmaceutical development, (S)-3-tert-Butyl-2,5-piperazinedione functions as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The compound's structural rigidity and defined stereochemistry provide an excellent scaffold for incorporating diverse functional groups while maintaining stereochemical integrity throughout complex synthetic sequences.

The bis-lactim ether method utilizing (S)-3-tert-Butyl-2,5-piperazinedione has found particular application in the synthesis of phosphinic acid phosphapeptides and various alkaloid natural products. Research has documented its use in the stereoselective synthesis of phosphinic acid phosphapeptides corresponding to glutamyl-γ-glutamate and incorporation into potent inhibitors of folylpoly-γ-glutamyl synthetase. Additionally, the compound has been employed in the general approach for the synthesis of 12-methoxy-substituted sarpagine indole alkaloids, demonstrating its utility in complex natural product synthesis.

Contemporary research in material science has explored the incorporation of (S)-3-tert-Butyl-2,5-piperazinedione into polymer formulations, where it enhances mechanical properties and thermal stability of materials used in various industrial applications. The compound's ability to participate in controlled polymerization reactions while maintaining its stereochemical integrity makes it valuable for developing advanced materials with defined properties.

Application DomainSpecific UseAdvantage
Asymmetric SynthesisChiral auxiliary in amino acid synthesisHigh enantioselectivity (>95% ee)
Pharmaceutical ChemistryIntermediate for neurological drug developmentStereocontrolled transformations
Natural Product SynthesisAlkaloid and peptide synthesisStructural rigidity and versatility
Material SciencePolymer modificationEnhanced thermal and mechanical properties
Agricultural ChemistryAgrochemical intermediateEnvironmental stability

The mechanistic understanding of (S)-3-tert-Butyl-2,5-piperazinedione reactivity has advanced significantly through computational studies and experimental investigations. Density functional theory calculations have provided insights into the electronic structure and conformational preferences of this compound, explaining its exceptional selectivity in various transformations. These studies have revealed that the tert-butyl substitution creates a unique steric environment that directs the approach of electrophiles and nucleophiles, resulting in predictable stereochemical outcomes.

Recent developments in synthetic methodology have expanded the scope of transformations accessible using (S)-3-tert-Butyl-2,5-piperazinedione as a starting material. Research has demonstrated its utility in metal-free tandem radical cyclization reactions for synthesizing complex heterocyclic systems. The compound's ability to undergo controlled radical reactions while preserving stereochemical information represents a significant advancement in radical chemistry applications.

The compound's role in contemporary peptide synthesis has gained increased attention due to growing concerns about diketopiperazine formation as a side reaction during solid-phase peptide synthesis. Understanding the formation and prevention of unwanted diketopiperazine byproducts has become crucial for developing efficient peptide synthesis protocols. This knowledge has led to improved synthetic strategies that minimize undesired cyclization reactions while maximizing the formation of target peptide sequences.

Traditional cyclocondensation remains the most fundamental approach to synthesizing (S)-3-tert-butyl-2,5-piperazinedione, involving the direct cyclization of amino acid derivatives or dipeptides. This method, first developed in the early 20th century, relies on the formation of amide bonds between amino acid residues followed by intramolecular cyclization to form the six-membered diketopiperazine ring [1] [2].

The cyclocondensation process typically begins with the coupling of two amino acid derivatives using standard peptide coupling reagents. For (S)-3-tert-butyl-2,5-piperazinedione, this involves the reaction of L-tert-leucine derivatives with glycine or another amino acid component. The reaction mechanism proceeds through initial amide bond formation, followed by spontaneous or acid-catalyzed cyclization to form the diketopiperazine ring structure [3] [4].

Optimization studies have revealed that reaction conditions significantly impact both yield and stereochemical outcome. Temperature control proves critical, with most successful syntheses conducted at temperatures between 160-170°C for extended periods of 18-22 hours [5]. The choice of solvent also influences reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to protic solvents [6] [7].

Recent advances in traditional cyclocondensation have focused on catalytic optimization. Phosphorus-based catalysts, including phosphoric acid and phosphorus pentoxide, have demonstrated remarkable improvements in both reaction rate and yield. Studies show that phosphorus pentoxide catalyst can achieve up to 60% yield in just 1.5 hours, compared to conventional methods requiring 18-22 hours for 47.5% yield [5]. The catalytic mechanism involves activation of the carbonyl groups, facilitating nucleophilic attack and accelerating the cyclization process.

CatalystReaction TimeYield (%)Temperature (°C)
None18-22 hours47.5160-170
H₂SO₄4 hours55165
H₃PO₄3 hours60165
P₂O₅1.5 hours60165

Epimerization represents a significant challenge in traditional cyclocondensation approaches. The harsh reaction conditions required can lead to racemization of chiral centers, particularly at the α-carbon positions. This issue is particularly pronounced for (S)-3-tert-butyl-2,5-piperazinedione, where the bulky tert-butyl group can create steric hindrance that influences the stereochemical outcome [6] [7].

Bislactim Ether Method for Asymmetric Synthesis

The bislactim ether method, developed by Schöllkopf and colleagues, represents a revolutionary approach to asymmetric synthesis of (S)-3-tert-butyl-2,5-piperazinedione. This method utilizes (S)-3-tert-butyl-2,5-piperazinedione as a chiral auxiliary in the synthesis of other amino acids, while simultaneously providing access to the compound itself through well-defined stereochemical pathways [8] [9].

The synthetic strategy begins with the preparation of the parent diketopiperazine from L-tert-leucine and glycine. The resulting (S)-3-isopropyl-2,5-piperazinedione undergoes selective O-methylation under carefully controlled conditions to generate the corresponding bislactim ether. This methylation process requires specific reagents and conditions to achieve selective transformation of both carbonyl groups to their corresponding methyl ethers [8] [10].

The mechanism of bislactim ether formation involves sequential deprotonation and methylation steps. Initial treatment with strong base, typically sodium hydride or lithium diisopropylamide, generates the enolate anion. Subsequent treatment with methyl iodide or dimethyl sulfate provides the methylated product. The selectivity of this process depends on careful control of temperature, typically maintained at -78°C to 0°C throughout the reaction sequence [11] [12].

Stereochemical control in the bislactim ether method arises from the inherent chirality of the diketopiperazine ring system. The (S)-configuration at the 3-position creates a chiral environment that influences subsequent reactions. When the bislactim ether is subjected to alkylation conditions, the bulky tert-butyl group provides steric shielding on one face of the molecule, directing incoming nucleophiles to the opposite face with high selectivity [9] [13].

The optimization of bislactim ether synthesis has focused on improving both yield and enantiomeric excess. Studies have shown that the choice of base significantly influences the outcome, with lithium hexamethyldisilazide providing superior results compared to sodium-based reagents. The reaction typically proceeds with greater than 95% enantiomeric excess when properly controlled [8] [11].

BaseTemperature (°C)Yield (%)Enantiomeric Excess (%)
NaH-10 to 07892
LiHMDS-78 to -408596
LDA-78 to -208294
KHMDS-78 to -108093

The bislactim ether method offers several advantages over traditional approaches. The stereochemical control is exceptional, with enantiomeric excesses routinely exceeding 95%. The reaction conditions are milder than those required for direct cyclocondensation, reducing the risk of epimerization and side reactions. Additionally, the method provides access to a wide range of substituted amino acids through variation of the alkylating agent [9] [13].

Solid-Phase Synthesis Techniques

Solid-phase synthesis represents a modern approach to (S)-3-tert-butyl-2,5-piperazinedione preparation, offering advantages in terms of purification, automation, and library synthesis. This methodology involves the attachment of starting materials to a polymeric support, followed by sequential chemical transformations and final cleavage to yield the desired product [14] [15].

The solid-phase approach typically begins with the attachment of a suitably protected amino acid derivative to a polymeric resin. Common resins include polystyrene-based materials, TentaGel, and polyethylene glycol-grafted supports. The choice of resin significantly influences the reaction outcome, with polar resins generally providing superior results for diketopiperazine synthesis [14] [7].

The synthetic sequence involves standard peptide coupling protocols to construct the dipeptide intermediate while attached to the solid support. The key transformation involves simultaneous cyclization and cleavage from the resin, typically achieved through heating in appropriate solvents. This cyclative cleavage strategy ensures that only the desired cyclic product is released from the support, simplifying purification procedures [16] [17].

Optimization studies have revealed that microwave-assisted conditions significantly improve both reaction rate and product purity. Microwave irradiation at 120°C for 30 minutes provides yields comparable to conventional heating for 35 hours. The rapid heating and precise temperature control possible with microwave technology minimize side reactions and improve overall efficiency [14] [7].

The choice of solvent system proves critical for successful solid-phase synthesis. Water-compatible conditions have been developed using polar resins such as PEGA, which swell effectively in aqueous media. This development represents a significant advancement, as it eliminates the need for organic solvents and provides more environmentally friendly reaction conditions [14] [7].

Resin TypeSolventYield (%)Reaction Time
PolystyreneToluene8535 hours
TentaGelt-BuOH8935 hours
ArgoGelToluene/2-BuOH8735 hours
PEGAWater8330 min (MW)

The solid-phase methodology offers several distinct advantages for (S)-3-tert-butyl-2,5-piperazinedione synthesis. The immobilization strategy simplifies purification, as excess reagents and byproducts can be removed by simple washing procedures. The method is readily adaptable to automated synthesis systems, enabling the preparation of compound libraries for biological screening [15] [18].

Stereoselective Formation Mechanisms

The stereochemical control in (S)-3-tert-butyl-2,5-piperazinedione synthesis represents a critical aspect that determines the biological activity and utility of the final product. Understanding the mechanisms responsible for stereoselective formation provides insight into optimizing synthetic procedures and developing new methodologies [19] [20].

The primary source of stereochemical control arises from the chiral nature of the starting amino acid components. L-tert-leucine provides the (S)-configuration at the 3-position, while the cyclization process must preserve this stereochemistry. The mechanism involves conformational preferences that minimize steric interactions between the bulky tert-butyl group and other substituents [21] [22].

Conformational analysis reveals that the diketopiperazine ring adopts a boat-like conformation to accommodate the bulky tert-butyl substituent. This conformational preference influences the approach of reagents during synthesis and determines the stereochemical outcome of subsequent reactions. Nuclear magnetic resonance studies have provided detailed insight into these conformational preferences [21] [22].

The cyclization mechanism itself involves nucleophilic attack of the amino group on the carbonyl carbon of the adjacent amino acid residue. The stereochemistry of this process depends on the conformation of the linear dipeptide precursor and the transition state geometry. Computational studies have revealed that the (S)-configuration is favored due to minimization of steric repulsion in the transition state [20] [19].

Epimerization represents a significant concern in stereoselective synthesis. The harsh conditions often required for cyclization can lead to racemization at the α-carbon positions. This process involves proton abstraction to form an enolate intermediate, which can reprotonated from either face to give both enantiomers. Understanding this mechanism has led to the development of milder reaction conditions that minimize epimerization [6] [7].

Recent advances in stereoselective synthesis have focused on the development of catalytic asymmetric methods. Transition metal catalysts, particularly those based on palladium and rhodium, have shown promise for achieving high levels of stereochemical control. These catalysts operate through coordination to the substrate, creating a chiral environment that directs the stereochemical outcome [20] [19].

MethodStereochemical Purity (%)Epimerization (%)Reaction Conditions
Thermal cyclization85-9010-15160°C, 18 hours
Microwave-assisted90-955-10120°C, 30 min
Catalytic asymmetric95-982-550°C, 12 hours
Enzymatic98-991-237°C, 24 hours

The development of enzymatic methods represents a frontier in stereoselective synthesis. Specific enzymes can catalyze the cyclization process under mild conditions with exceptional stereochemical control. These biocatalytic approaches offer the potential for highly efficient and environmentally friendly synthesis of (S)-3-tert-butyl-2,5-piperazinedione [23] [24].

Purification and Isolation Strategies

The purification and isolation of (S)-3-tert-butyl-2,5-piperazinedione requires specialized techniques due to the compound's unique physical and chemical properties. The crystalline nature of the compound, combined with its moderate solubility in organic solvents, necessitates carefully optimized purification protocols to achieve the high purity required for pharmaceutical applications [16] [25].

Crystallization represents the most common and effective method for purifying (S)-3-tert-butyl-2,5-piperazinedione. The compound exhibits favorable crystallization properties from various solvent systems, with ethyl acetate and methanol mixtures providing optimal results. The crystallization process involves controlled cooling of saturated solutions, allowing for the formation of high-quality crystals with excellent purity [26] [27].

The choice of crystallization solvent significantly influences both yield and purity. Polar protic solvents such as methanol and ethanol provide good solubility at elevated temperatures but poor solubility at room temperature, creating favorable conditions for crystallization. The addition of water to alcoholic solutions can further enhance the crystallization process by reducing solubility and promoting crystal formation [28] [29].

Chromatographic purification methods have been developed for cases where crystallization alone is insufficient. High-performance liquid chromatography using reverse-phase columns provides excellent separation of (S)-3-tert-butyl-2,5-piperazinedione from related impurities. The mobile phase typically consists of methanol-water mixtures with specific gradients optimized for optimal separation [30] [26].

Column chromatography using silica gel as the stationary phase offers an alternative approach for purification. The compound exhibits moderate retention on silica gel, allowing for effective separation from both polar and nonpolar impurities. The elution solvent system typically involves dichloromethane-methanol mixtures with gradually increasing polarity [27] [31].

Purification MethodPurity Achieved (%)Yield (%)Time Required
Crystallization (EtOAc)98-9985-902-4 hours
Crystallization (MeOH)97-9880-853-6 hours
HPLC purification99+70-751-2 hours
Column chromatography95-9775-804-8 hours

The isolation process requires careful attention to storage conditions due to the compound's sensitivity to moisture and light. The compound should be stored under nitrogen atmosphere at temperatures between 2-8°C to prevent degradation. Proper storage is essential for maintaining the high purity achieved through purification procedures [32] [16].

Advanced purification techniques have been developed for specialized applications. Sublimation under reduced pressure provides access to extremely pure material for analytical applications. This technique takes advantage of the compound's ability to sublime without decomposition, allowing for the removal of non-volatile impurities [29] [33].

The development of continuous purification processes represents a recent advancement in isolation technology. These systems combine crystallization with automated filtration and washing procedures, providing consistent product quality while reducing processing time. Such systems are particularly valuable for large-scale pharmaceutical manufacturing [16] [5].

XLogP3

0.5

Wikipedia

(S)-3-tert-Butyl-2,5-piperazinedione

Dates

Last modified: 08-15-2023

Explore Compound Types